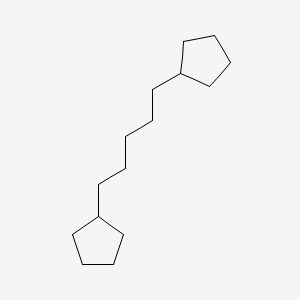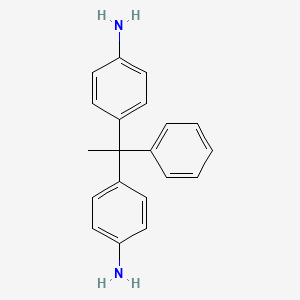
Erbium;germanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium and germanium are elements that belong to the lanthanide and metalloid groups, respectively. When combined, they form a compound that exhibits unique properties valuable in various scientific and industrial applications. Erbium is known for its optical properties, while germanium is recognized for its semiconductor characteristics. Together, they create a compound that is highly sought after in the fields of photonics and optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erbium-germanium compounds typically involves high-temperature processes. One common method is the co-evaporation technique, where erbium and germanium are evaporated simultaneously in a vacuum chamber and then condensed on a substrate to form a thin film. Another method is the chemical vapor deposition (CVD) process, where gaseous precursors of erbium and germanium react on a heated substrate to form the compound.
Industrial Production Methods: In industrial settings, the production of erbium-germanium compounds often involves the use of advanced techniques such as molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and thickness of the resulting films, making them suitable for high-tech applications.
化学反応の分析
Types of Reactions: Erbium-germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, when exposed to oxygen, the compound can form erbium oxide and germanium dioxide. In reduction reactions, the compound can be reduced to its elemental forms using reducing agents like hydrogen.
Common Reagents and Conditions: Common reagents used in the reactions of erbium-germanium compounds include oxygen for oxidation reactions, hydrogen for reduction reactions, and halogens for substitution reactions. These reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions.
Major Products: The major products formed from the reactions of erbium-germanium compounds include erbium oxide, germanium dioxide, and various halides. These products are often used in further applications, such as in the production of optical fibers and semiconductor devices.
科学的研究の応用
Erbium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology, they are explored for their potential in imaging and diagnostic techniques. In medicine, these compounds are being studied for their use in targeted drug delivery systems. In industry, they are crucial in the development of advanced photonic and optoelectronic devices, such as lasers and amplifiers.
作用機序
The mechanism by which erbium-germanium compounds exert their effects is primarily through their interaction with light. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. Germanium, on the other hand, enhances the compound’s semiconductor properties, allowing for efficient electron transport. Together, they create a compound that can efficiently convert light into electrical signals and vice versa.
類似化合物との比較
Similar Compounds: Similar compounds to erbium-germanium include erbium-silicon and erbium-tellurium compounds. These compounds also exhibit unique optical and electronic properties.
Uniqueness: What sets erbium-germanium compounds apart is their ability to combine the optical properties of erbium with the semiconductor properties of germanium. This combination makes them particularly valuable in the development of advanced photonic and optoelectronic devices, where both light manipulation and electronic control are essential.
特性
分子式 |
ErGe |
|---|---|
分子量 |
239.89 g/mol |
IUPAC名 |
erbium;germanium |
InChI |
InChI=1S/Er.Ge |
InChIキー |
PGTAZCTZJJRRNU-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


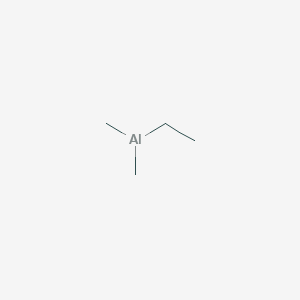

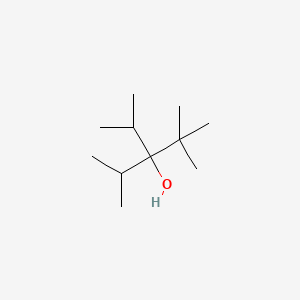
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
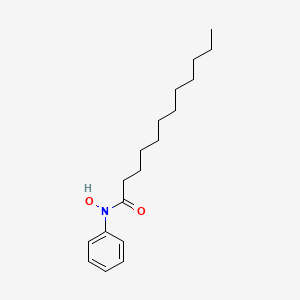
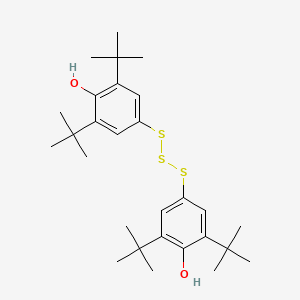
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
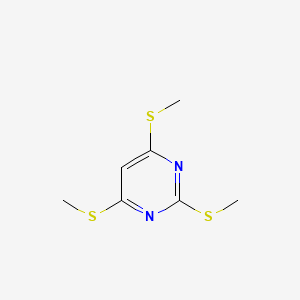
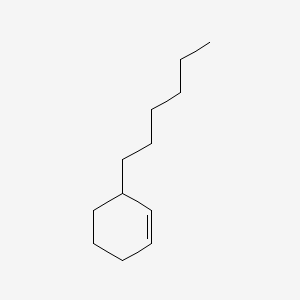
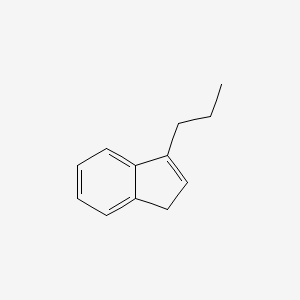
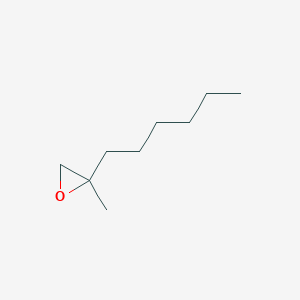
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
